molecular formula C10H11Cl2N3O4 B8605151 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

Katalognummer: B8605151
Molekulargewicht: 308.11 g/mol
InChI-Schlüssel: NWQQPNAEESBOFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of chlorine atoms and the morpholine ring. The final step involves the attachment of the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid include other pyrimidine derivatives with different substituents, such as:

  • 2,4-Dichloro-5-morpholin-4-yl-pyrimidine
  • 2,4-Dichloro-6-morpholin-4-yl-pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11Cl2N3O4

Molekulargewicht

308.11 g/mol

IUPAC-Name

2-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxyacetic acid

InChI

InChI=1S/C10H11Cl2N3O4/c11-8-7(19-5-6(16)17)9(14-10(12)13-8)15-1-3-18-4-2-15/h1-5H2,(H,16,17)

InChI-Schlüssel

NWQQPNAEESBOFF-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C(=NC(=N2)Cl)Cl)OCC(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of (2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid ethyl ester (581 mg, 1.73 mmol) in THF (10 mL) and water (2.5 mL) was added LiOH (951 μL, 1.90 mmol, 2M aqueous solution) and the resulting mixture stirred at RT for 2.5 hours. The reaction mixture was quenched with 1M HCl and extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo affording (2,4-Dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-acetic acid as a white solid (515 mg, 97%). 1H NMR (400 MHz, CDCl3): δ 4.59 (2H, s), 3.93-3.87 (4H, m), 3.81-3.75 (4H, m).
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
951 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.